molecular formula C22H19N3OS B2469310 (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide CAS No. 314251-52-0

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide

Cat. No.: B2469310
CAS No.: 314251-52-0
M. Wt: 373.47
InChI Key: HLSFJNDOEAUXCC-ODLFYWEKSA-N
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Description

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is a synthetic organic compound that features a thiazole ring, a cyano group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with α-bromoacetophenone in the presence of sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction between the thiazole derivative and p-tolylacrylamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethylformamide or other polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or the acrylamide moiety.

    Reduction: Reduced forms of the cyano group or the acrylamide moiety.

    Substitution: Substituted thiazole derivatives or acrylamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(5-(4-methylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
  • (Z)-2-cyano-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide
  • (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide

Uniqueness

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(p-tolyl)acrylamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-15-3-7-17(8-4-15)11-19(13-23)21(26)25-22-24-14-20(27-22)12-18-9-5-16(2)6-10-18/h3-11,14H,12H2,1-2H3,(H,24,25,26)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSFJNDOEAUXCC-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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